2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
CAS No.: 1152965-98-4
Cat. No.: VC2909659
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152965-98-4 |
---|---|
Molecular Formula | C9H15N3O |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol |
Standard InChI | InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2 |
Standard InChI Key | GOCDDEYMRJBHLB-UHFFFAOYSA-N |
SMILES | C1CC(C1)C2=NN(C(=C2)N)CCO |
Canonical SMILES | C1CC(C1)C2=NN(C(=C2)N)CCO |
Introduction
Structural Characteristics and Chemical Identity
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol features a pyrazole heterocyclic core with three key substituents: an amino group at the 5-position, a cyclobutyl group at the 3-position, and an ethanol chain connected to the N1 position of the pyrazole ring. This arrangement creates a molecule with multiple functional centers, including hydrogen bond donors and acceptors, as well as regions of varying lipophilicity.
While this specific compound isn't directly identified in the available databases with complete information, we can analyze its structure through comparison with similar compounds. The pyrazole ring serves as the central scaffold, with the cyclobutyl group providing a small cyclic aliphatic region that contributes to the molecule's three-dimensional conformation.
Molecular Properties and Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C9H15N3O | Derived from structure |
Molecular Weight | Approx. 181.24 g/mol | Calculated based on atomic weights |
Chemical Class | Aminopyrazole derivative | Structural classification |
Functional Groups | Pyrazole, amine, alcohol | Structural features |
Predicted LogP | 0.5-1.5 | Estimated based on similar structures |
Hydrogen Bond Donors | 2 (NH2, OH) | Structural analysis |
Hydrogen Bond Acceptors | 4 (N×3, O) | Structural analysis |
Comparison with Related Compounds
Several structurally related compounds provide insight into the properties and behavior of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol. The compound 3-Amino-5-cyclobutyl-1H-pyrazole (CAS: 326827-21-8) represents a close structural analog, sharing the core aminocyclobutylpyrazole scaffold but lacking the ethanol substituent .
Similarly, 2-(3-amino-5-ethyl-1H-pyrazol-1-yl)ethan-1-ol (PubChem CID: 62679234) features the same ethanol group at the N1 position but contains an ethyl group rather than a cyclobutyl group at the 5-position . This compound has a molecular weight of 155.20 g/mol and represents an important reference point for understanding our target molecule.
Another related compound, 2-[5-amino-3-(3-bromofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 2013166-00-0), features the same 5-amino-1H-pyrazol-1-yl)ethan-1-ol scaffold but with a 3-bromofuran substituent instead of the cyclobutyl group .
Structural Analogs Comparison
This comparative analysis reveals the unique position of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol within this chemical family and provides insight into how structural modifications influence molecular properties.
Chemical Identifiers and Nomenclature
Based on standard chemical naming conventions, we can derive several potential identifiers for this compound:
Identifier Type | Value |
---|---|
IUPAC Name | 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol |
Alternative Names | 2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol |
Predicted InChI | InChI=1S/C9H15N3O/c10-8-7(6-2-1-3-6)11-12(8)4-5-13/h7,13H,1-5,10H2 |
Predicted SMILES | NC1=NN(CCO)C(=C1)C1CCC1 |
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol can be inferred from its structure and comparison with similar compounds. As a small molecule with both polar and nonpolar regions, it is expected to have moderate solubility characteristics.
Predicted Physical Properties
The presence of both hydrogen bond donors (NH2, OH) and acceptors suggests that crystal packing would be influenced by intermolecular hydrogen bonding, affecting physical properties such as melting point and solubility.
Chemical Reactivity
The chemical behavior of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is determined by its multiple functional groups, each with distinctive reactivity patterns.
Functional Group Reactivity
Functional Group | Expected Reactivity |
---|---|
Pyrazole Ring | Aromatic character; can undergo electrophilic substitution reactions |
Primary Amine | Nucleophilic; can participate in acylation, alkylation, and condensation reactions |
Primary Alcohol | Can undergo oxidation, esterification, and etherification reactions |
Cyclobutyl Group | Strained ring system; potential for ring-opening reactions under specific conditions |
The presence of multiple reactive centers makes this compound versatile for chemical modifications, potentially serving as a valuable intermediate in organic synthesis.
Spectroscopic Method | Predicted Key Features |
---|---|
IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=N stretching (1600-1650 cm⁻¹) |
¹H NMR | Signals for NH₂ protons (δ 4-5 ppm), cyclobutyl protons (δ 1.5-3 ppm), ethanol CH₂ groups (δ 3.5-4.5 ppm), OH proton (variable) |
¹³C NMR | Pyrazole C signals (δ 140-155 ppm), cyclobutyl carbons (δ 15-35 ppm), ethanol carbons (δ 50-65 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 181, fragmentation patterns involving loss of ethanol (m/z 137) |
These spectroscopic features would be crucial for structure confirmation and purity analysis in any synthesis of this compound.
Synthesis and Chemical Applications
Purification and Analytical Methods
Based on purification methods for similar compounds, the following techniques would likely be applicable:
Chemical identity confirmation would typically involve NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis.
Biological and Pharmaceutical Relevance
Application Area | Rationale |
---|---|
Medicinal Chemistry Building Block | Contains multiple functional groups for derivatization |
Kinase Inhibitor Development | Aminopyrazoles are common scaffolds in kinase inhibitors |
CNS-Active Compound Research | Balanced lipophilicity and hydrogen bonding capability |
Chemical Probe Development | Distinctive structure suitable for target identification studies |
Similar pyrazole derivatives have shown diverse biological activities, including enzyme inhibition, anti-inflammatory, and antimicrobial properties. The 3-Amino-5-cyclobutyl-1H-pyrazole core is described as "an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff" .
Structure-Activity Relationships
The individual components of the molecule contribute differently to its potential biological activity:
-
The pyrazole ring provides a planar aromatic system capable of π-stacking interactions with protein targets
-
The amino group can participate in hydrogen bonding as both donor and acceptor
-
The cyclobutyl group offers a rigid, lipophilic element that can occupy hydrophobic pockets in protein binding sites
-
The ethanol side chain provides flexibility and additional hydrogen bonding capability
This combination of features creates a molecule with potential for specific and diverse biological interactions.
Parameter | Recommendation |
---|---|
Temperature | Cool storage (2-8°C) recommended |
Atmosphere | Inert (nitrogen or argon) if possible |
Container | Tightly closed, preferably under inert gas |
Incompatibilities | Oxidizing agents, strong acids and bases |
Light Exposure | Protect from light |
These recommendations are derived from the handling guidelines for similar aminopyrazole derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume